molecular formula C18H21N3O3 B2511678 4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one CAS No. 2249388-33-6

4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one

Cat. No.: B2511678
CAS No.: 2249388-33-6
M. Wt: 327.384
InChI Key: GDIZSQLNTNQIMB-UHFFFAOYSA-N
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Description

4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be effective in inhibiting cancer cell growth and inflammation in vitro. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are many potential future directions for research on 4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could help to identify new potential applications. Finally, studies could be conducted to evaluate the safety and efficacy of this compound in animal models, which could help to pave the way for clinical trials in humans.

Synthesis Methods

The synthesis of 4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one involves the reaction of 2-amino-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)acetic acid with 2-hydroxybenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

The compound 4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

Properties

IUPAC Name

4-[2-oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-8-19-9-5-10-20(12-11-19)17(22)13-21-15-6-3-4-7-16(15)24-14-18(21)23/h1,3-4,6-7H,5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIZSQLNTNQIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C(=O)CN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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